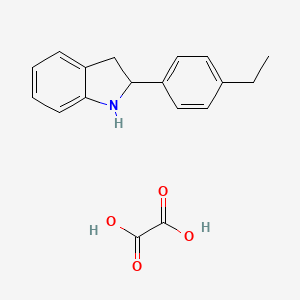![molecular formula C11H14N4O2S B1440263 1-{1H-吡咯并[2,3-b]吡啶-3-磺酰基}哌嗪 CAS No. 1193387-41-5](/img/structure/B1440263.png)
1-{1H-吡咯并[2,3-b]吡啶-3-磺酰基}哌嗪
描述
The compound “1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is related to a class of compounds that have shown potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . The synthesis involves structure-based design strategies . More specific details about the synthesis process of the exact compound “1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine” were not found in the available resources.科学研究应用
抗真菌活性探索1,2,3-三唑、哌啶和噻吩吡啶环的新型整合被探索其抗真菌特性,对黄曲霉、黑曲霉和特别是新隐球菌表现出中等至良好的功效。这项研究突出了哌嗪衍生物在抗真菌药物开发中的潜力 (Darandale et al., 2013).
多巴胺 D4 受体成像3-[[4-(4-[18F]氟苯基)哌嗪-1-基]甲基]-1H-吡咯并[2,3-b]吡啶被设计用于多巴胺 D4 受体成像,通过四步法合成。这种具有高比活度的化合物展示了哌嗪衍生物在神经影像学中以及潜在的神经疾病研究中的应用 (Eskola et al., 2002).
药物设计应用哌嗪及其衍生物在生物活性化合物的设计中发挥着至关重要的作用,充当支架、末端元素和水溶性成分。这篇综合综述讨论了哌嗪衍生物在药物设计中的广泛应用,突出了它们在药物化学中的多功能性和重要性 (Meanwell & Loiseleur, 2022).
药物制剂中的超分子复合物涉及磺胺嘧啶和吡啶(包括哌嗪衍生物)的有机共晶和盐的研究,强调了它们在药物制剂中的潜力。这些复合物表现出多种氢键基序,证明了哌嗪衍生物在增强药物溶解度和稳定性中的作用 (Elacqua et al., 2013).
抗癌活性含有哌嗪环和咪唑并[1,2-b]哒嗪部分的磺酰胺和酰胺衍生物的合成突出了它们在抗癌活性中的潜力。这些化合物表现出显着的体外抗菌、抗真菌和抗疟疾活性,为新型抗癌疗法开辟了道路 (Bhatt et al., 2016).
作用机制
Target of Action
The primary targets of 1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine interacts with its targets, the FGFRs, by inhibiting their activity . This compound has shown potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The inhibition of FGFRs by 1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine affects the downstream signaling pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways .
Pharmacokinetics
It is noted that this compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The inhibition of FGFRs by 1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine results in the inhibition of breast cancer 4T1 cell proliferation and the induction of apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
生化分析
Biochemical Properties
1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine plays a crucial role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with fibroblast growth factor receptors (FGFRs), inhibiting their activity and thereby affecting downstream signaling pathways . This interaction is significant as FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and survival.
Cellular Effects
1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine has been observed to exert significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, highlighting its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of 1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to FGFRs, inhibiting their kinase activity and thereby blocking the downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells, demonstrating its potential as an anti-cancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its inhibitory effects on FGFRs over extended periods
Dosage Effects in Animal Models
The effects of 1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine vary with different dosages in animal models. At lower doses, it effectively inhibits FGFR activity without causing significant toxicity At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications
Metabolic Pathways
1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. It affects metabolic flux and metabolite levels, contributing to its overall biochemical effects . Understanding these metabolic pathways is essential for optimizing its use in therapeutic applications and minimizing potential side effects.
Transport and Distribution
The transport and distribution of 1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine within cells and tissues are critical factors that determine its efficacy and safety. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions influence its therapeutic potential and highlight the importance of understanding its transport mechanisms for effective drug delivery.
Subcellular Localization
The subcellular localization of 1-{1H-pyrrolo[2,3-b]pyridine-3-sulfonyl}piperazine plays a significant role in its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its effects on target biomolecules
属性
IUPAC Name |
3-piperazin-1-ylsulfonyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c16-18(17,15-6-4-12-5-7-15)10-8-14-11-9(10)2-1-3-13-11/h1-3,8,12H,4-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMBSTPGBSMDNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CNC3=C2C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-[3-(Aminomethyl)-2,5-dimethyl-1H-pyrrol-1-YL]phenyl)dimethylamine](/img/structure/B1440181.png)

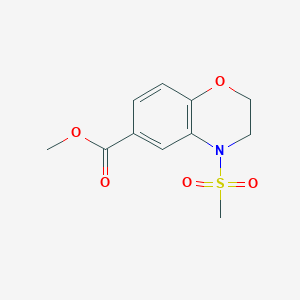
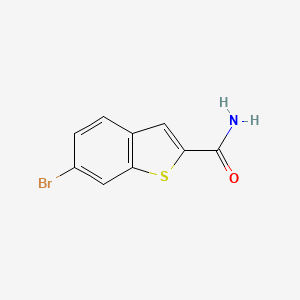
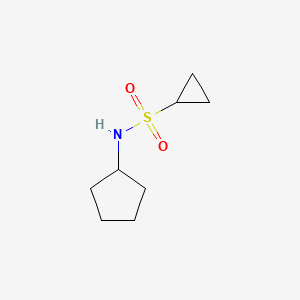

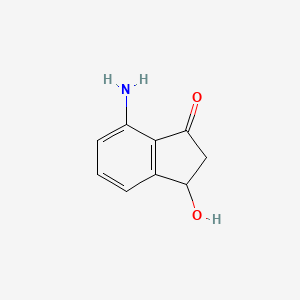
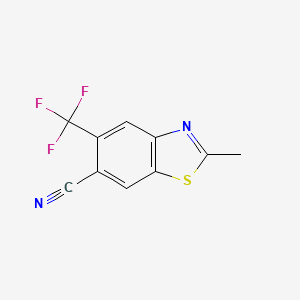
![Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1440193.png)


![3-[4-(Tert-butoxycarbonyl)piperazino]-2-phenylpropanoic acid](/img/structure/B1440198.png)
